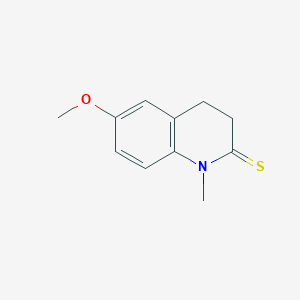
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is a chemical compound that belongs to the class of thioethers and quinolines. It has been studied extensively for its potential applications in scientific research.
作用机制
The mechanism of action of 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of enzymes involved in various cellular processes. It has also been suggested that the compound may interact with cellular membranes and alter their properties.
生化和生理效应
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial and antifungal activities. It has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using the compound is its potential toxicity. Careful dosage and administration are required to avoid adverse effects.
未来方向
There are several future directions for research on 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione. One area of interest is the development of more potent and selective analogs of the compound for use in cancer and neurodegenerative disease research. Another area of interest is the investigation of the compound's mechanism of action at the molecular level. Additionally, the compound's potential as a therapeutic agent for viral and bacterial infections warrants further exploration. Finally, the compound's potential toxicity and safety profile in humans require further investigation before it can be considered for clinical use.
Conclusion
In conclusion, 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is a versatile chemical compound that exhibits a broad range of biological activities. Its potential applications in scientific research make it an important compound for investigation. Further research is required to fully understand its mechanism of action, potential toxicity, and safety profile in humans.
合成方法
The synthesis of 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione can be achieved through a multi-step process involving the reaction of 2-amino-3-methoxybenzoic acid with thioacetamide in the presence of a catalyst. The resulting product is further treated with acetic anhydride to yield the final compound.
科学研究应用
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
CAS 编号 |
187679-81-8 |
|---|---|
产品名称 |
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione |
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC 名称 |
6-methoxy-1-methyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-12-10-5-4-9(13-2)7-8(10)3-6-11(12)14/h4-5,7H,3,6H2,1-2H3 |
InChI 键 |
AWEHROIRZKFBJM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)OC |
规范 SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)OC |
同义词 |
2(1H)-Quinolinethione, 3,4-dihydro-6-methoxy-1-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



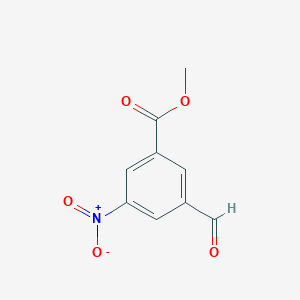
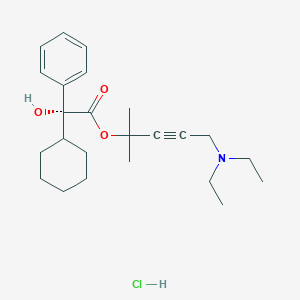
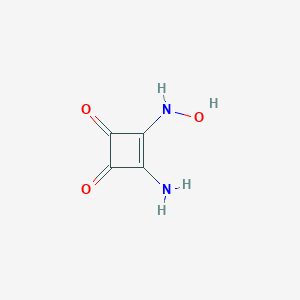
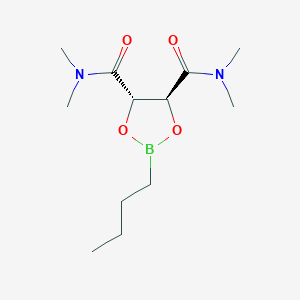
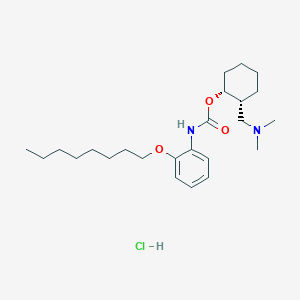
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
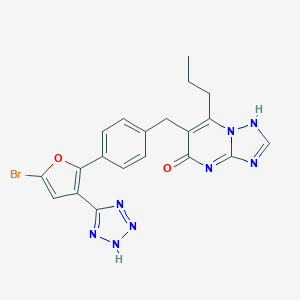
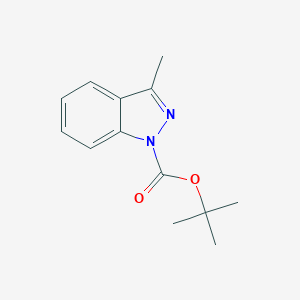
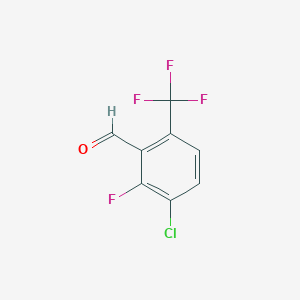
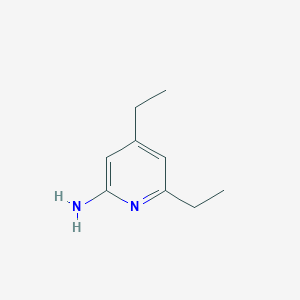
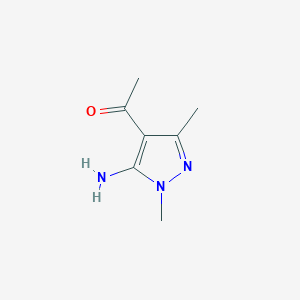
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
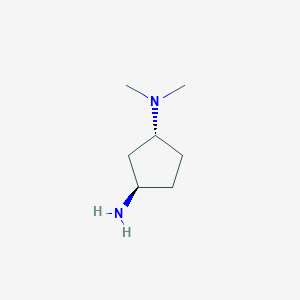
![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)